molecular formula C12H23N3 B13282366 (3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13282366
M. Wt: 209.33 g/mol
InChI Key: OASKIIZSSAQVIC-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrazole ring and an amine group.

Preparation Methods

The synthesis of (3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methylbutan-2-amine with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

    Major Products: Depending on the reaction, major products can include oxidized or reduced derivatives, substituted amines, and other functionalized compounds.

Scientific Research Applications

(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:

    (3-Methylbutan-2-yl)[(dimethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with different substituents on the pyrazole ring.

    (3-Methylbutan-2-yl)[(ethyl-1H-pyrazol-4-yl)methyl]amine: Another variant with an ethyl group instead of a trimethyl group.

    (3-Methylbutan-2-yl)[(methyl-1H-pyrazol-4-yl)methyl]amine: A simpler analog with a single methyl group on the pyrazole ring.

Biological Activity

(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine, also known by its CAS number 1152522-71-8, is a compound that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C12H23N3, with a molar mass of approximately 209.33 g/mol. The compound features a unique structure that contributes to its biological activity.

Research indicates that compounds containing pyrazole moieties often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies suggest potential interactions with the following:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
  • Antimicrobial Activity : Some studies have reported that similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary data suggest that pyrazole derivatives may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of COX enzymes leading to reduced inflammation
AntimicrobialActivity against E. coli and Staphylococcus aureus
AnticancerSuppression of tumor growth in xenograft models

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Inflammation : A study demonstrated that a pyrazole derivative significantly reduced inflammation in animal models by inhibiting COX activity, leading to decreased prostaglandin synthesis.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally similar pyrazole compounds against common pathogens. Results indicated effective inhibition at concentrations as low as 25 μM.
  • Anticancer Effects : Research involving xenograft models showed that administration of pyrazole-based compounds resulted in a significant reduction in tumor size, suggesting potential for development as anticancer agents.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-2-amine

InChI

InChI=1S/C12H23N3/c1-8(2)9(3)13-7-12-10(4)14-15(6)11(12)5/h8-9,13H,7H2,1-6H3

InChI Key

OASKIIZSSAQVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(C)C(C)C

Origin of Product

United States

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